molecular formula C9H12F2O3 B13915384 Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate

Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B13915384
M. Wt: 206.19 g/mol
InChI Key: AQAXUXQEBPMRSQ-UHFFFAOYSA-N
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Description

Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is a bicyclopentane (BCP) derivative characterized by a rigid, strained bicyclo[1.1.1]pentane core substituted with a difluoromethoxymethyl group at the 3-position and a methyl ester at the 1-position. This structure combines the steric and electronic effects of the BCP scaffold with the lipophilicity and metabolic stability conferred by the difluoromethoxy moiety.

Properties

Molecular Formula

C9H12F2O3

Molecular Weight

206.19 g/mol

IUPAC Name

methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C9H12F2O3/c1-13-6(12)9-2-8(3-9,4-9)5-14-7(10)11/h7H,2-5H2,1H3

InChI Key

AQAXUXQEBPMRSQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(C2)COC(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core, often starting from methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate as a key intermediate. The preparation generally proceeds via:

This approach leverages the strain and reactivity of the bicyclo[1.1.1]pentane scaffold to enable selective functionalization at the 3-position.

Detailed Synthetic Routes

Route 1: Halogenation Followed by Difluoromethoxylation
  • Starting Material: Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate.
  • Halogenation: Treatment with bromine (Br₂) and triphenylphosphine converts the hydroxymethyl group into a bromomethyl intermediate.
  • Difluoromethoxy Introduction: The bromide intermediate undergoes nucleophilic substitution or radical reaction with difluoromethoxy sources to form the difluoromethoxymethyl group.
  • Purification: Flash chromatography or recrystallization to isolate this compound.

This method is supported by patent literature describing analogous transformations on bicyclo[1.1.1]pentane derivatives.

Route 2: One-Pot Difluoromethylation Using Catalysis
  • Utilizes Rhodium(II) catalysts such as Rh₂(Oct)₄ combined with reagents like trifluoromethyltrimethylsilane (CF₃TMS) and sodium iodide (NaI).
  • This catalytic system promotes the formation of difluorinated bicyclo[1.1.1]pentane derivatives in a one-pot sequence.
  • Yields typically range from 36% to 43% after purification by flash chromatography.
  • Reaction conditions such as catalyst loading, temperature, and stoichiometry are critical for optimizing yield and selectivity.

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Yield/Selectivity
Catalyst Rh₂(Oct)₄ (0.5–2 mol%) Enhances difluoromethylation efficiency
Temperature Room temperature to 60 °C Higher temps can increase reaction rate but may reduce selectivity
Stoichiometry Slight excess of CF₃TMS and NaI Ensures complete conversion of intermediates
Solvent Dichloromethane or tetrahydrofuran Influences solubility and reaction kinetics
Purification Method Flash chromatography Removes side products and unreacted starting materials

Analytical and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Confirms the presence and environment of bicyclo[1.1.1]pentane protons and the difluoromethoxymethyl substituent.
  • ¹³C NMR: Provides carbon framework details, especially the ester carbonyl and substituted carbons.
  • ¹⁹F NMR: Critical for verifying the incorporation and chemical environment of fluorine atoms in the difluoromethoxy group.

High-Resolution Mass Spectrometry (HRMS)

  • Confirms the molecular weight of the compound (approx. 206.19 g/mol for C9H12F2O3).
  • Validates the presence of fluorine atoms and the ester moiety.

Fourier-Transform Infrared Spectroscopy (FTIR)

  • Detects characteristic functional groups:
    • Carbonyl stretch (C=O) near 1700 cm⁻¹.
    • C–O–CF₂ stretch around 1100 cm⁻¹.

X-ray Crystallography (if applicable)

  • Provides definitive stereochemical and conformational information of crystalline samples.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Yield Reference
Hydroxymethyl bromination Br₂, triphenylphosphine, solvent Bromomethyl intermediate
Difluoromethoxylation Difluoromethoxy nucleophile or radical source This compound
One-pot difluoromethylation Rh₂(Oct)₄ catalyst, CF₃TMS, NaI 36–43% yield
Purification Flash chromatography Pure target compound

Chemical Reactions Analysis

Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane scaffold can mimic the spatial arrangement of aromatic rings, allowing it to bind to target proteins and enzymes effectively. This interaction can modulate the activity of these targets, leading to the desired biological effects .

Comparison with Similar Compounds

Methyl 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate

  • Structure : Replaces the difluoromethoxymethyl group with a trifluoromethyl (-CF₃) group.
  • Properties : Higher lipophilicity (logP) due to the -CF₃ group, with a molecular weight of 194.15 g/mol (vs. 210.16 g/mol for the target compound). Purity ≥97% .
  • Applications : Used as a fluorinated building block in agrochemicals and pharmaceuticals.

Methyl 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate

  • Structure : Features a hydroxymethyl (-CH₂OH) substituent instead of difluoromethoxymethyl.
  • Properties : Lower molecular weight (156.18 g/mol) and higher polarity, enabling hydrogen bonding. Synthesized via Grignard reactions or hydrolysis of ester precursors .
  • Applications : Intermediate for further functionalization, e.g., conversion to halogenated derivatives .

Methyl 3-(Iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate

  • Structure : Substituted with an iodomethyl (-CH₂I) group.
  • Properties : High molecular weight (266.08 g/mol) due to iodine, enabling participation in Suzuki or nucleophilic substitution reactions .

Methyl 3-(3-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate

  • Structure : Contains a 3-chlorophenyl aromatic substituent.
  • Molecular weight: 236.69 g/mol .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Trifluoromethyl Derivative Hydroxymethyl Derivative Iodomethyl Derivative
Molecular Weight (g/mol) ~210.16 194.15 156.18 266.08
LogP (Predicted) ~2.1 (moderate lipophilicity) 2.5 0.8 2.3
Solubility Low in water, high in DMSO Similar Higher in polar solvents Low
Metabolic Stability High (C-F bonds resistant) High Moderate (prone to oxidation) Low (iodine lability)

Research Findings and Challenges

  • Synthetic Challenges : Difluoromethoxymethyl group installation requires precise fluorination conditions, often leading to lower yields compared to trifluoromethyl derivatives .
  • Stability : The target compound’s ester group may hydrolyze under acidic conditions, necessitating prodrug strategies .
  • Biological Performance : BCP derivatives generally exhibit lower cytotoxicity compared to cyclohexane or benzene analogs, making them favorable in lead optimization .

Biological Activity

Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry, particularly due to its unique bicyclic structure and potential biological activities. This article will explore its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a bicyclic pentane framework with a difluoromethoxy group, which contributes to its chemical reactivity and biological properties. The molecular formula is C8H10F2O3C_8H_{10}F_2O_3 with a molecular weight of approximately 196.16 g/mol.

PropertyValue
Molecular FormulaC8H10F2O3
Molecular Weight196.16 g/mol
DensityNot specified
Melting PointNot specified
Boiling PointNot specified
CAS Number2815546-82-6

The biological activity of this compound is primarily attributed to its ability to act as a bioisostere of more conventional pharmacophores, enhancing the potency and selectivity of various biological targets. Its bicyclic structure allows for unique interactions with enzymes and receptors, particularly in the context of drug design aimed at inhibiting specific pathways.

Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme involved in the degradation of tryptophan and immune regulation. In vitro assays demonstrated that compounds featuring the bicyclo[1.1.1]pentane motif exhibited enhanced potency compared to traditional structures.

  • IC50 Values :
    • Bicyclo[1.1.1]pentane derivatives showed IC50 values as low as 2.8 nM in cellular assays, significantly outperforming conventional inhibitors like epacadostat (IC50: 12.5 nM) .

Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in rat models, revealing favorable characteristics such as low clearance (0.2 mL/min/kg) and a long half-life (66 hours). This suggests potential for once-daily dosing regimens in clinical settings .

Case Study 1: IDO1 Inhibition

In a study focused on IDO1 inhibition, researchers synthesized several derivatives of this compound to evaluate their efficacy in blocking IDO1 activity. The results indicated that modifications to the bicyclic core could enhance both potency and metabolic stability:

  • Compound A : IC50 = 3.1 nM in HeLa cells.
  • Compound B : IC50 = 121 nM in human whole blood assays.

These findings underscore the importance of structural optimization in developing effective IDO inhibitors .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for the preparation of Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate, and how do reaction conditions influence yields?

  • Methodological Answer : A common approach involves functionalizing bicyclo[1.1.1]pentane precursors. For example, methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate () can be brominated using Br₂ and triphenylphosphine to form intermediates like bromide 26, which undergoes further reactions (e.g., Arbuzov or Strecker reactions) to introduce difluoromethoxy groups. One-pot syntheses using Rh₂(Oct)₄ catalysts and CF₃TMS/NaI have also been reported for analogous difluorinated bicyclo[1.1.1]pentanes, yielding 36–43% after purification by flash chromatography . Optimizing stoichiometry, temperature, and catalyst loading is critical for yield improvement.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C/¹⁹F NMR : Key for confirming substituent positions and fluorine integration. For example, the ¹H-NMR spectrum of methyl 3-(3-hydroxypenta-1,4-diyn-3-yl)bicyclo[1.1.1]pentane-1-carboxylate (Figure S5 in ) resolves bicyclo[1.1.1]pentane protons as distinct multiplets.
  • HRMS/FTIR : HRMS validates molecular weight, while FTIR identifies carbonyl (C=O, ~1700 cm⁻¹) and difluoromethoxy (C-O-CF₂, ~1100 cm⁻¹) groups .
  • X-ray crystallography (if applicable): Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Methodological Answer : Enantioselective synthesis often leverages chiral resolution or asymmetric catalysis. For example, Ulrich and Mykhailiuk’s work ( ) used a Strecker reaction with chiral auxiliaries to synthesize bicyclo[1.1.1]pentyl glycine derivatives. Similarly, chiral phosphine ligands () or enzymatic resolution could be adapted for introducing stereocenters. Advanced strategies may involve kinetic resolution during intermediate formation (e.g., aldehyde 28 in ) or asymmetric fluorination .

Q. What are the key challenges in functionalizing the bicyclo[1.1.1]pentane core with difluoromethoxy groups?

  • Methodological Answer : The bicyclo[1.1.1]pentane scaffold’s high ring strain and steric hindrance complicate nucleophilic substitutions. Successful functionalization requires:

  • Mild conditions : Avoid ring-opening side reactions (e.g., using imidazole as a base in brominations) .
  • Electrophilic agents : CF₃TMS/NaI for controlled difluoromethylation .
  • Protecting groups : tert-Butoxycarbonyl (Boc) groups stabilize intermediates during multi-step syntheses ( ).

Q. How does this compound compare to other bicyclo[1.1.1]pentane derivatives in drug design applications?

  • Methodological Answer : Its difluoromethoxy group enhances metabolic stability and bioavailability compared to non-fluorinated analogs. For example, bicyclo[1.1.1]pentane-based ω-acidic amino acids ( ) show improved binding to glutamate receptors. Computational modeling (e.g., molecular docking) and in vitro assays (e.g., receptor affinity tests) are recommended to evaluate structure-activity relationships (SAR) .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for Rh-catalyzed difluoromethylation: How to address variability?

  • Analysis : reports yields of 36–43% for similar compounds, lower than typical cross-coupling reactions. Contradictions may arise from:

  • Substrate electronic effects : Electron-deficient aryl groups (e.g., bromothiophenes) reduce reactivity.
  • Catalyst deactivation : Rh₂(Oct)₄ sensitivity to moisture or impurities.
    • Resolution : Optimize substrate pre-purification, inert atmosphere conditions, and catalyst-to-substrate ratios .

Applications in Medicinal Chemistry

Q. What methodologies are used to incorporate this compound into bioactive amino acid analogs?

  • Methodological Answer :

  • Step 1 : Synthesize methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate ( ) via reductive amination or azide-alkyne cycloaddition.
  • Step 2 : Couple with Boc-protected amino acids using EDC/HOBt activation ( ).
  • Step 3 : Evaluate pharmacokinetic properties (e.g., logP, plasma stability) using LC-MS and in vitro assays .

Safety and Handling

Q. What precautions are necessary when handling intermediates like phosphoryl azides in the synthesis?

  • Methodological Answer : Diphenyl phosphoryl azide () is highly toxic. Use:

  • Engineering controls : Fume hoods and sealed reaction setups.
  • PPE : Nitrile gloves, face shields, and flame-resistant lab coats.
  • Waste disposal : Neutralize with aqueous NaHCO₃ before disposal .

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